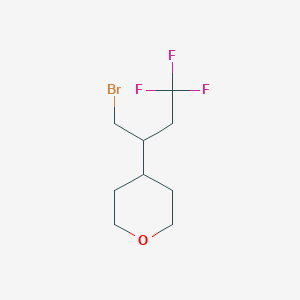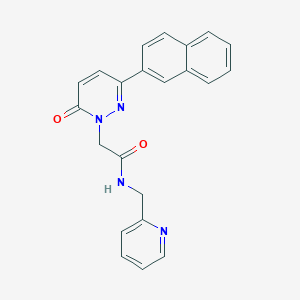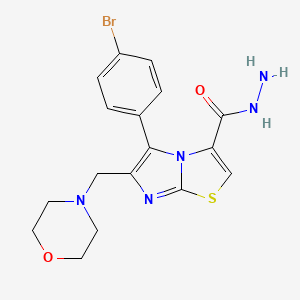
Her2-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Her2-IN-12 is a chemical compound known for its potential therapeutic applications, particularly in targeting the human epidermal growth factor receptor 2 (HER2). This receptor is often overexpressed in certain types of cancer, including breast cancer, making it a significant target for cancer treatment. This compound is designed to inhibit the activity of HER2, thereby impeding the growth and proliferation of cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-12 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to verify the compound’s identity and purity. The production also adheres to Good Manufacturing Practices (GMP) to ensure safety and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Her2-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, with reaction conditions involving controlled temperatures and pH levels.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with reaction conditions involving anhydrous solvents and inert atmospheres.
Substitution: Common reagents include halides and nucleophiles, with reaction conditions involving polar solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions may yield a variety of products, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Her2-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of HER2 and related pathways.
Biology: Used in cell culture studies to investigate the effects of HER2 inhibition on cancer cell growth and proliferation.
Medicine: Investigated as a potential therapeutic agent for the treatment of HER2-positive cancers, including breast cancer.
Industry: Used in the development of diagnostic assays and screening tools for HER2-related research.
Mecanismo De Acción
Her2-IN-12 exerts its effects by binding to the HER2 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell growth and proliferation. The primary molecular targets include the HER2 receptor and associated signaling proteins, such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). By blocking these pathways, this compound effectively impedes the growth of HER2-positive cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Trastuzumab: A monoclonal antibody that targets the HER2 receptor, used in the treatment of HER2-positive breast cancer.
Pertuzumab: Another monoclonal antibody that targets a different epitope on the HER2 receptor, used in combination with trastuzumab for enhanced efficacy.
Lapatinib: A small molecule tyrosine kinase inhibitor that targets both HER2 and epidermal growth factor receptor (EGFR), used in the treatment of HER2-positive breast cancer.
Uniqueness of Her2-IN-12
This compound is unique in its specific binding affinity and inhibitory activity towards the HER2 receptor. Unlike monoclonal antibodies, which are large and complex molecules, this compound is a small molecule inhibitor, allowing for easier synthesis and potentially better tissue penetration. Additionally, this compound may offer a different safety and efficacy profile compared to existing HER2-targeted therapies, making it a valuable addition to the arsenal of cancer treatments.
Propiedades
Fórmula molecular |
C17H18BrN5O2S |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-6-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide |
InChI |
InChI=1S/C17H18BrN5O2S/c18-12-3-1-11(2-4-12)15-13(9-22-5-7-25-8-6-22)20-17-23(15)14(10-26-17)16(24)21-19/h1-4,10H,5-9,19H2,(H,21,24) |
Clave InChI |
TXZRYLZHQIMGPZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(N3C(=CSC3=N2)C(=O)NN)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


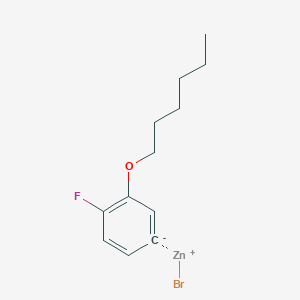
![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)
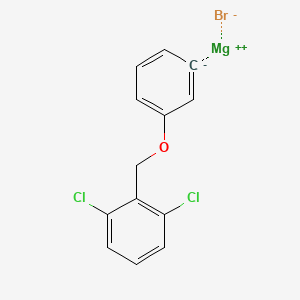
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
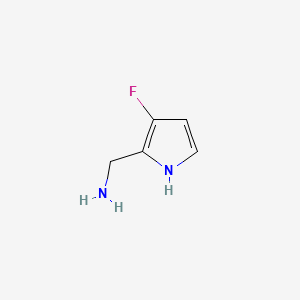
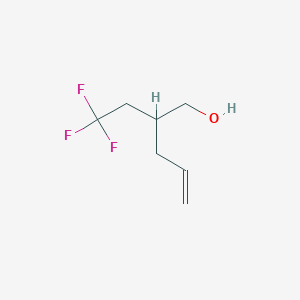
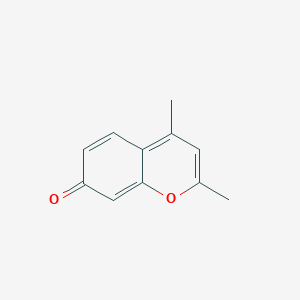

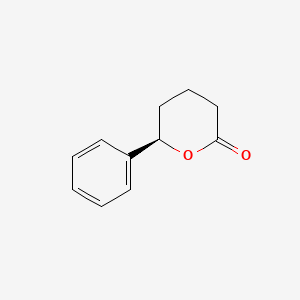
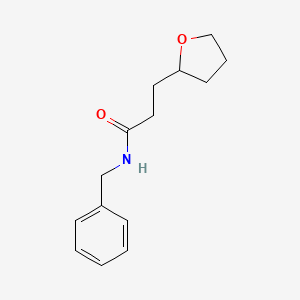
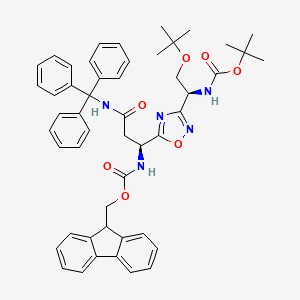
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
